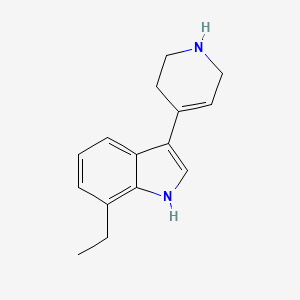

7-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the ethyl group at the 7-position and the tetrahydropyridinyl group at the 3-position. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran. The reactions are usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

7-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or hydroxyl groups.

Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the compound to their corresponding reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted indole derivatives.

Applications De Recherche Scientifique

Research indicates that 7-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole exhibits significant biological activity, particularly in the modulation of serotonin receptors. This property is crucial for the development of drugs targeting mood disorders and other neuropsychiatric conditions.

Key Findings:

- Serotonin Receptor Modulation: The compound has been shown to interact with serotonin receptors, which are vital in regulating mood and anxiety levels. This interaction suggests potential applications in treating depression and anxiety disorders.

- Neuroprotective Effects: Preliminary studies indicate that this compound may possess neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Therapeutic Applications

The diverse biological activities of this compound suggest several therapeutic applications:

Antidepressant Development

Due to its interaction with serotonin receptors, this compound could be developed into a novel antidepressant. Its unique structure may provide advantages over existing treatments by reducing side effects or enhancing efficacy.

Neuroprotective Agent

The potential neuroprotective effects make it a candidate for research focused on neurodegenerative diseases. Compounds that can protect neuronal cells from degeneration could significantly impact treatment strategies for conditions like Alzheimer's disease.

Anticancer Properties

Some studies have suggested that indole derivatives exhibit anticancer properties. Further research could explore the efficacy of this compound against various cancer cell lines.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds can be insightful.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | Benzyl substitution on tetrahydropyridine | Potent serotonin receptor ligand |

| 5-methoxyindole | Methoxy group on indole | Exhibits different receptor selectivity |

| 5-bromoindole | Bromine substitution on indole | Enhanced reactivity in electrophilic aromatic substitution |

This table highlights how structural variations influence biological activity and receptor selectivity among similar compounds.

Case Studies

Several case studies have documented the effects of this compound:

Case Study 1: Antidepressant Efficacy

In a controlled study involving animal models of depression, administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. These findings support further exploration into its mechanism of action and potential clinical applications.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects demonstrated that treatment with this compound reduced neuronal cell death in models of oxidative stress. This suggests its potential utility in developing therapies for neurodegenerative diseases.

Mécanisme D'action

The mechanism of action of 7-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, and ion channels. These interactions can modulate signaling pathways and cellular processes, leading to the observed biological effects. Detailed studies on the molecular targets and pathways involved are necessary to fully understand the compound’s mechanism of action.

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole: The parent compound of the indole family, which serves as a core structure for many natural products and pharmaceuticals.

7-ethylindole: A simpler analog with an ethyl group at the 7-position but lacking the tetrahydropyridinyl group.

3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: An analog with the tetrahydropyridinyl group at the 3-position but lacking the ethyl group at the 7-position.

Uniqueness

7-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is unique due to the presence of both the ethyl group at the 7-position and the tetrahydropyridinyl group at the 3-position. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Activité Biologique

7-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (commonly referred to as 7-ETHP) is a synthetic compound belonging to the indole family. Its unique structure, characterized by the presence of an ethyl group and a tetrahydropyridine moiety, positions it as a candidate for various biological activities. This article explores the biological activity of 7-ETHP, synthesizing findings from diverse studies and research.

Biological Activity Overview

Research indicates that 7-ETHP exhibits a range of biological activities:

1. Serotonin Receptor Modulation

7-ETHP has been studied for its interaction with serotonin receptors. Compounds with similar structures have shown efficacy in modulating serotonin pathways, which are crucial for mood regulation and various neuropsychiatric disorders.

2. Neuroprotective Properties

In vitro studies suggest that compounds similar to 7-ETHP may possess neuroprotective properties. For example, derivatives have demonstrated the ability to inhibit apoptosis in dopaminergic cell lines exposed to neurotoxins like 6-hydroxydopamine (6-OHDA) . This suggests that 7-ETHP could potentially mitigate neurodegenerative processes.

3. Anti-inflammatory Effects

Research on structurally related indole derivatives indicates potential anti-inflammatory properties. These compounds have been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

The mechanism of action for 7-ETHP is not fully elucidated but is believed to involve interaction with multiple molecular targets such as enzymes and receptors. This multi-target approach may enhance its therapeutic efficacy across different biological systems .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 7-ETHP, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | Benzyl substitution on tetrahydropyridine | Potent serotonin receptor ligand |

| 5-methoxyindole | Methoxy group on indole | Exhibits different receptor selectivity |

| 5-bromoindole | Bromine substitution on indole | Enhanced reactivity in electrophilic aromatic substitution |

The presence of both the ethyl group and the tetrahydropyridine ring in 7-ETHP distinguishes it from these analogs, potentially leading to unique pharmacological profiles.

Case Study: Neuroprotection in Parkinson's Disease Models

A study involving dopamine agonists demonstrated significant neuroprotective effects against neurotoxic agents in cell culture models . Although not directly involving 7-ETHP, these findings support the hypothesis that compounds with similar structures may confer protective effects against neuronal damage.

Case Study: Anti-inflammatory Activity

Research on indole derivatives has highlighted their ability to reduce inflammation markers in animal models . Such studies provide a framework to explore the anti-inflammatory potential of 7-ETHP further.

Propriétés

IUPAC Name |

7-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-2-11-4-3-5-13-14(10-17-15(11)13)12-6-8-16-9-7-12/h3-6,10,16-17H,2,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPBTNTVCQDTGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CN2)C3=CCNCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.